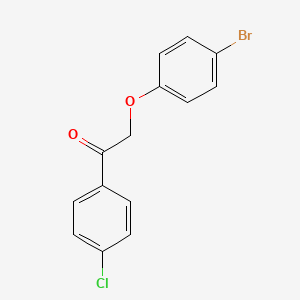![molecular formula C15H14N2O5S B5866163 5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B5866163.png)
5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide is a chemical compound with potential applications in various fields of scientific research. It is known for its unique structure, which includes an acetylphenyl group, a sulfamoyl group, and a hydroxybenzamide group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide typically involves the reaction of 3-acetylphenylamine with 2-hydroxybenzoic acid in the presence of a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or desulfonylated compounds.
Applications De Recherche Scientifique
5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(3-Acetylphenyl)sulfamoyl]-2-methoxybenzamide
- 5-[(3-Acetylphenyl)sulfamoyl]-2-aminobenzamide
Uniqueness
5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide is unique due to the presence of both the hydroxy and sulfamoyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
Propriétés
IUPAC Name |
5-[(3-acetylphenyl)sulfamoyl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-9(18)10-3-2-4-11(7-10)17-23(21,22)12-5-6-14(19)13(8-12)15(16)20/h2-8,17,19H,1H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRIADAKMIWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)

![9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine](/img/structure/B5866103.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5866112.png)
![6-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5866118.png)
![N-[(3-acetylphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5866126.png)

![2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)


![5-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)
![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)
